N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
N-Benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a rhodanine-based derivative characterized by a 1,3-thiazolidin-4-one core substituted with a benzylidene group at position 5, a sulfanylidene moiety at position 2, and an N-benzyl acetamide side chain. Rhodanine derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . Its synthesis typically involves cyclocondensation of a Schiff base intermediate with mercaptoacetic acid or related thiols under reflux conditions, as described for analogous compounds .
Properties
IUPAC Name |
N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-16-9-7-14(8-10-16)11-17-19(24)22(20(26)27-17)13-18(23)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSUMLLPRNBBS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity: Analogous rhodanine derivatives, such as those bearing a 4-methylphenyl group (), exhibit moderate to strong antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL), attributed to the thioxothiazolidinone moiety disrupting bacterial cell wall synthesis .
- Aldose Reductase Inhibition : Derivatives like (5Z)-5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acids () showed IC₅₀ values of 0.8–2.5 µM against aldose reductase, comparable to the reference drug epalrestat (IC₅₀: 0.7 µM) .
Research Findings and Mechanistic Insights
- Molecular Docking : The target compound’s 4-methoxy group likely forms hydrogen bonds with active-site residues (e.g., Tyr48 in aldose reductase), while the sulfanylidene moiety participates in hydrophobic interactions .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy) on the benzylidene ring enhance solubility and target affinity.
- Bulky N-substituents (e.g., benzyl) reduce metabolic clearance but may hinder membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
